molecular formula C13H9BrF3NO2S B265739 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B265739
M. Wt: 380.18 g/mol
InChI Key: IXDPKPXMCXYYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTF is a sulfonamide derivative that contains a trifluoromethyl group, which makes it a unique compound with interesting properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide inhibits the growth of cancer cells and reduces the production of inflammatory mediators. 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to reduce the activity of carbonic anhydrase in the body, which may have implications for the treatment of certain medical conditions.

Advantages and Limitations for Lab Experiments

3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be toxic in high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of interest is the development of new drugs based on 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have antitumor and anti-inflammatory properties, and further research may lead to the development of new drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in material science. 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has unique properties that make it a promising candidate for the development of new materials with specific properties. Finally, further research is needed to fully understand the mechanism of action of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a unique compound with interesting properties that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have antitumor and anti-inflammatory properties. 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been used as a building block in the synthesis of other biologically active compounds, and it has potential applications in material science. Further research is needed to fully understand the mechanism of action of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide and its potential applications in various fields.

Synthesis Methods

3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be synthesized through a multistep process involving the reaction of 3-bromoaniline with trifluoromethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.

Scientific Research Applications

3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has also been used as a building block in the synthesis of other biologically active compounds.

properties

Product Name

3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Molecular Formula

C13H9BrF3NO2S

Molecular Weight

380.18 g/mol

IUPAC Name

3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9BrF3NO2S/c14-10-4-2-6-12(8-10)21(19,20)18-11-5-1-3-9(7-11)13(15,16)17/h1-8,18H

InChI Key

IXDPKPXMCXYYDS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C(F)(F)F

Origin of Product

United States

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